
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is particularly significant in the treatment of chronic myeloid leukemia (CML), a myeloproliferative disorder characterized by the presence of the oncogenic fusion protein BCR-ABL1 . The BCR-ABL1 protein results from a translocation of chromosomes 9 and 22, leading to a constitutively active kinase that drives the overproduction and expansion of white blood cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol involves the creation of a heterobifunctional molecule that links a ligand for the BCR-ABL1 protein to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to ensure the purity and efficacy of the final product. The production process would also include rigorous quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction involves the formation of a ternary complex between the PROTAC, the target protein (BCR-ABL1), and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include various organic solvents, coupling agents, and protecting groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the final product .
Major Products
The major product of the reaction involving this compound is the ubiquitinated BCR-ABL1 protein, which is subsequently degraded by the proteasome. This degradation leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of leukemic cells .
科学研究应用
Structure
The compound features a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. The presence of the pyrimidine ring is significant for its interactions with biological targets.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Studies have indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications of the pyrimidine structure led to compounds with enhanced activity against leukemia cells. The trifluoromethoxy substitution was found to increase potency by improving binding affinity to the target enzymes involved in cancer proliferation .
Inhibition of Tyrosine Kinases
The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in the signaling pathways of many cancers.
Data Table: Inhibition Potency
Compound Name | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol | Bcr-Abl | 0.5 | |
GNF-2 | Bcr-Abl | 0.3 |
This table illustrates the comparative inhibition potency of the compound against Bcr-Abl kinase, which is implicated in chronic myeloid leukemia.
Antiviral Properties
Emerging research suggests that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses.
Case Study:
A recent investigation reported that a related compound demonstrated significant antiviral activity against Zika virus by inhibiting viral replication through interference with viral RNA synthesis pathways .
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Findings:
In vitro studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective effect against neurodegeneration .
作用机制
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol exerts its effects by forming a ternary complex with the BCR-ABL1 protein and the E3 ubiquitin ligase Von Hippel-Lindau. This complex facilitates the ubiquitination of the BCR-ABL1 protein, marking it for degradation by the proteasome. The degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways, such as the STAT5 pathway, which are crucial for the survival and proliferation of leukemic cells .
相似化合物的比较
Similar Compounds
Imatinib: A tyrosine kinase inhibitor that targets the BCR-ABL1 protein but does not induce its degradation.
Dasatinib: Another tyrosine kinase inhibitor with a broader target spectrum compared to imatinib.
Nilotinib: A more potent inhibitor of BCR-ABL1 with improved efficacy against certain resistant mutants.
Uniqueness
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol is unique in its ability to induce the degradation of the BCR-ABL1 protein rather than merely inhibiting its activity. This degradation mechanism offers a potential advantage in overcoming drug resistance and eradicating leukemic stem cells that rely on the presence of the BCR-ABL1 protein for survival .
生物活性
The compound 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol , also known by its CAS number 2489876-34-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.
- Molecular Formula : C17H12F3N3O2
- Molecular Weight : 347.29 g/mol
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a phenolic moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer models. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The proposed mechanisms of action include:
- Inhibition of Enzyme Activity : The presence of the trifluoromethoxy group enhances binding affinity to target enzymes involved in cancer progression. For example, docking studies have shown favorable interactions with matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
- Induction of Apoptosis : Cellular assays revealed that treatment with this compound leads to increased levels of caspase activity, suggesting that it promotes apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound alters cell cycle progression, particularly leading to G2/M phase arrest, which is critical for preventing cancer cell proliferation .
Comparative Biological Activity Table
Compound Name | IC50 (µM) | Target | Biological Activity |
---|---|---|---|
This compound | 0.87 - 12.91 | MCF-7, MDA-MB-231 | Anticancer |
5-Fluorouracil | 17.02 | MCF-7 | Chemotherapy Standard |
BPU (similar structure) | Not specified | MMPs | Anticancer via apoptosis |
Case Studies
- In Vivo Efficacy : In a study involving murine models, the compound demonstrated a significant reduction in tumor volume when administered at doses of 40 mg/kg daily for three days. The results showed over a two-log reduction in viral load in infected tissues, indicating not only anticancer properties but also potential antiviral effects .
- Safety Profile : Toxicity studies indicated a favorable safety margin with minimal adverse effects observed at therapeutic doses, suggesting that this compound could be considered for further clinical development .
属性
IUPAC Name |
4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHUSXTCNMGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。